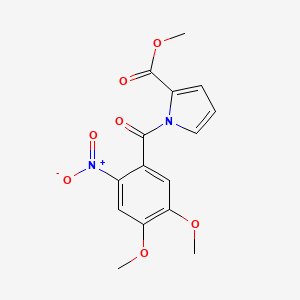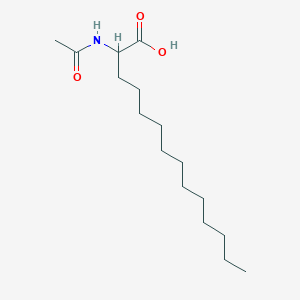![molecular formula C19H16N4S B14011090 7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 60282-65-7](/img/structure/B14011090.png)
7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazabicyclo framework, which is a bicyclic structure containing three nitrogen atoms, and a benzhydrylsulfanyl group, which is a sulfur atom bonded to a benzhydryl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazabicyclo framework and the introduction of the benzhydrylsulfanyl group. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and benzhydryl halides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazabicyclo framework can be reduced under specific conditions.
Substitution: The benzhydrylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazabicyclo derivatives.
Substitution: Substituted benzhydrylsulfanyl derivatives.
Aplicaciones Científicas De Investigación
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The triazabicyclo framework and benzhydrylsulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-ol
- 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-thiol
Uniqueness
Compared to similar compounds, 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine stands out due to its amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60282-65-7 |
|---|---|
Fórmula molecular |
C19H16N4S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
7-benzhydrylsulfanyl-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C19H16N4S/c20-16-11-15(17-19(23-16)22-12-21-17)24-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H3,20,21,22,23) |
Clave InChI |
FWBXCTITCDEUIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC4=C3NC=N4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


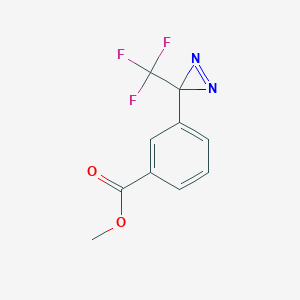
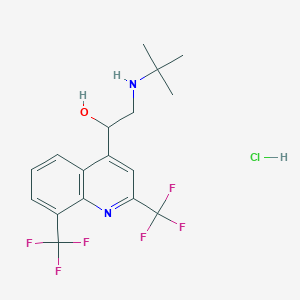

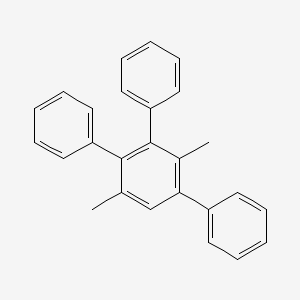
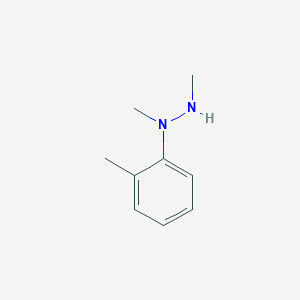
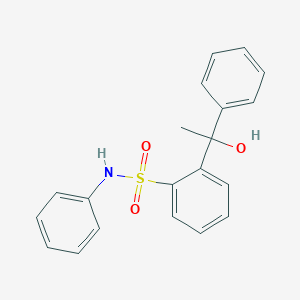

![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
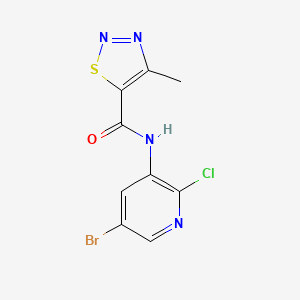
![7-[(4-bromophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14011048.png)
